Aseripide
Overview
Description
Aseripide is a biochemical.
Scientific Research Applications
Antimalarial Activity
Aseripide, found in Aspidosperma species, shows significant potential as a source of antimalarials. Traditional uses of these species in Brazil and other American countries for treating malaria and fevers have been supported by scientific research. Indole alkaloids, typical constituents of Aspidosperma species, have been identified as active compounds in this context. Notably, only a small portion of the known indole alkaloids in these species have been tested for antimalarial activity, suggesting a rich area for future research (de Paula, Dolabela, & de Oliveira, 2014).
Pharmacological Research
Aseripide's potential extends beyond antimalarial applications. Various Aspidosperma species, which presumably contain aseripide, have been studied for their diverse pharmacological properties. These studies encompass a wide range of applications, including neuroprotection, antioxidant effects, and anti-inflammatory properties. For example, Aspidosperma pyrifolium Mart has been investigated for its neuroprotective, antioxidant, and anti-inflammatory effects in Parkinson's disease models (de Araújo et al., 2018).
Diuretic Effects
The diuretic properties of Aspidosperma subincanum Mart., which may contain aseripide, have been evaluated. Studies have shown that extracts from this species can significantly increase diuresis and electrolyte excretion in animal models, indicating potential use in cardiovascular-related illnesses (Ribeiro et al., 2015).
Vasorelaxation Properties
The vasorelaxation effects of Aspidosperma subincanum extracts have also been studied. These properties are relevant for cardiovascular health, and the research indicates the potential for aseripide in treating hypertension and related cardiovascular diseases (Bernardes et al., 2013).
properties
IUPAC Name |
(2S)-2-[3-[[2-[(2R,4R)-2-(2-fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]carbamoylamino]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O6S/c1-15(23(32)33)16-8-7-9-17(12-16)29-25(35)28-13-21(31)30-20(24(34)36-26(2,3)4)14-37-22(30)18-10-5-6-11-19(18)27/h5-12,15,20,22H,13-14H2,1-4H3,(H,32,33)(H2,28,29,35)/t15-,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIGNHDAVWQEDN-GJULWVSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N2C(CSC2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)NC(=O)NCC(=O)N2[C@@H](CS[C@@H]2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aseripide | |
CAS RN |
153242-02-5 | |
Record name | Aseripide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153242025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASERIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2M24F1I2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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